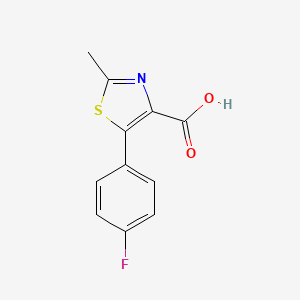

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIAPLYZWWLUBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624786 |

Source

|

| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433283-22-8 |

Source

|

| Record name | 5-(4-Fluorophenyl)-2-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433283-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazolecarboxylic acid, 5-(4-fluorophenyl)-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 433283-22-8), a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific biological data on this exact molecule is limited, its structural motifs—a 2,5-disubstituted thiazole ring, a 4-fluorophenyl group, and a carboxylic acid functional handle—are prevalent in a wide array of clinically relevant compounds. This document consolidates information on its physicochemical properties, synthesis, and characterization. Furthermore, it offers expert insights into its strategic application in drug design, leveraging the known bioactivities of the thiazole core and the metabolic advantages conferred by fluorination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this and similar scaffolds in their discovery programs.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a highly functionalized and pharmaceutically relevant heterocyclic core. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structure that is a cornerstone in numerous natural products and synthetic drugs, including antibiotics and anticancer agents.[1] The strategic placement of substituents at the 2, 4, and 5 positions offers distinct vectors for chemical modification and interaction with biological targets.

The molecule's value is further enhanced by two key features:

-

The 4-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. A fluorine atom, particularly on a phenyl ring, can significantly improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like pKa and lipophilicity to improve cell permeability.[2][3]

-

The Carboxylic Acid Group: This functional group acts as a versatile chemical handle. It can be readily converted into a wide range of derivatives, most notably amides, which are fundamental linkages in peptides and many small molecule drugs. This allows for the systematic exploration of structure-activity relationships (SAR) by coupling the core scaffold to diverse amine-containing fragments.[4]

Given these features, this compound is not merely an inert chemical but a "privileged scaffold"—a molecular framework that is predisposed to bind to multiple biological targets and can serve as a robust starting point for developing novel therapeutics.

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 433283-22-8 | [5][6] |

| Molecular Formula | C₁₁H₈FNO₂S | [5] |

| Molecular Weight | 237.25 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| SMILES | CC1=NC(=CS1C(=O)O)C2=CC=C(F)C=C2 | |

| InChI Key | LPBSLIRPWIFCQT-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of substituted thiazoles is a well-documented area of organic chemistry, providing reliable pathways to this class of compounds.

General Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most fundamental and widely used method for constructing the thiazole ring is the Hantzsch synthesis, first described in 1887.[7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[8][9] The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[10] This method is known for its high yields and operational simplicity.[8][11]

Caption: Generalized workflow of the Hantzsch Thiazole Synthesis.

Verified Laboratory Protocol: Synthesis via Ester Hydrolysis

A specific synthesis for this compound has been reported, proceeding from its methyl ester precursor.[5] This straightforward hydrolysis is highly efficient.

Step-by-Step Protocol:

-

Dissolution: To a solution of 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester (15 g) in a mixture of tetrahydrofuran (THF, 60 mL) and methanol (MeOH, 20 mL), add a solution of sodium hydroxide (2.63 g) in water (60 mL).

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove the organic solvents (THF and MeOH).

-

Aqueous Workup: Dissolve the residue in water (100 mL) and concentrate again in vacuo to ensure complete removal of residual organic solvents.

-

Acidification: Dissolve the final residue in water (250 mL) and cool the solution to 0°C using an ice bath. While stirring, slowly add a solution of concentrated hydrochloric acid (37%, 7.72 g) in water (7.72 g).

-

Precipitation and Isolation: A white precipitate will form. Continue stirring at 0°C for 15 minutes. Collect the solid product by filtration, wash the filter cake thoroughly with cold water, and dry under high vacuum.

-

Yield: This procedure typically yields the title compound as a white solid with a high purity and yield (reported as 93%).[5]

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved using standard spectroscopic techniques. The expected data, based on reported values and chemical principles, are summarized below.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ≈ 12.89 (br. s, 1H, -COOH), δ ≈ 7.53 (m, 2H, Ar-H), δ ≈ 7.27 (m, 2H, Ar-H), δ ≈ 2.67 (s, 3H, -CH₃).[5] |

| ¹³C NMR | Expected signals for the carboxylic acid carbonyl (~160-170 ppm), aromatic carbons (including C-F coupled signals), thiazole ring carbons, and the methyl group carbon (~15-20 ppm).[12] |

| ¹⁹F NMR | A single resonance characteristic of a fluorophenyl group.[13] |

| Mass Spec (HRMS) | Calculated m/z for C₁₁H₈FNO₂S [M+H]⁺: 238.0338. |

Strategic Application in Drug Discovery

The true value of this molecule lies in its application as a versatile building block for creating libraries of drug-like compounds. Its three key components each contribute to its utility.

The Thiazole Core: A Proven Bioactive Scaffold

The thiazole ring is a common feature in a multitude of FDA-approved drugs and clinical candidates, demonstrating a vast range of biological activities, including:

-

Anticancer: Thiazole derivatives have been developed as inhibitors of kinases, topoisomerases, and other oncology targets.[1]

-

Antimicrobial: The thiazole ring is famously part of the penicillin antibiotic family and is found in numerous synthetic antibacterial and antifungal agents.[1]

-

Anti-inflammatory: Compounds containing the thiazole moiety have shown activity as inhibitors of enzymes like COX-2.[14]

-

Antidiabetic: Thiazole derivatives have been investigated as inhibitors of α-glucosidase and as adenosine receptor antagonists.[1]

Leveraging the Carboxylic Acid for Library Synthesis

The carboxylic acid is the primary point for diversification. Using standard amide coupling chemistry (e.g., HATU, EDCI/HOBt), this core can be readily conjugated to a vast array of primary and secondary amines, enabling the rapid generation of a large library of analogues for SAR studies. This workflow is central to modern lead optimization campaigns.

Caption: A typical drug discovery workflow utilizing the title compound.

Future Directions and Potential

Given the prevalence of its core motifs in bioactive molecules, this compound and its derivatives represent a promising area for further investigation.

-

Fragment-Based Screening: The core molecule itself is an excellent candidate for fragment-based drug discovery (FBDD) campaigns against a variety of protein targets.

-

Targeted Library Development: Based on existing literature, libraries derived from this scaffold could be rationally designed to target specific enzyme families, such as metallo-β-lactamases or various kinases.[4][15]

-

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups (e.g., tetrazoles) to modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is a chemical reagent and should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

-

YouTube. Synthesis of thiazoles. (2019). Available at: [Link]

-

CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound. Available at: [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. Available at: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. Available at: [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. Available at: [Link]

-

ResearchGate. FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. Available at: [Link]

-

Chen, P., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229–6232. Available at: [Link]

-

Hassan, L. M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure, 1319, 138760. Available at: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link]

-

ACS Publications. Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Available at: [Link]

-

PubMed. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). Available at: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

SpectraBase. Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester - Optional[13C NMR]. Available at: [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. (2017). Available at: [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

-

ACS Omega. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). Available at: [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Available at: [Link]

-

El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1735–1751. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 433283-22-8|5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. youtube.com [youtube.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

physicochemical properties of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 433283-22-8), a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a prevalent scaffold in a multitude of pharmacologically active agents, demonstrating a wide range of biological activities including anticancer and anti-inflammatory effects.[1][2][3][4] A thorough understanding of the physicochemical characteristics of its derivatives is therefore a critical prerequisite for successful drug design and development. This document details the compound's structural and spectroscopic identity, outlines its key physical and chemical properties, and provides validated, step-by-step experimental protocols for their determination. The intended audience includes researchers, medicinal chemists, and drug development scientists who require a robust data package and practical methodologies for the characterization of this and similar small molecules.

Introduction: The Thiazole Carboxylic Acid Scaffold in Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which serves as a privileged structure in pharmaceutical development.[3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs and clinical candidates.[2] When functionalized with a carboxylic acid, the resulting scaffold, as seen in this compound, presents a valuable asset for drug discovery. The carboxylic acid moiety provides a key handle for forming hydrogen bonds, salt bridges, and other critical interactions with biological targets, while also influencing fundamental properties like solubility and metabolic stability.[5]

The systematic characterization of physicochemical properties such as solubility, acidity (pKa), and lipophilicity (logP) is fundamental to the drug development process.[5][6] These parameters govern a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile, directly impacting its journey from a promising hit to a viable drug candidate. This guide serves as a senior application scientist's perspective on establishing a definitive physicochemical profile for this compound.

Core Molecular and Spectroscopic Identity

Accurate characterization begins with unambiguous confirmation of molecular structure and identity through spectroscopic analysis.

Chemical Structure and Identifiers

The foundational data for the target compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 433283-22-8[7][8] |

| Molecular Formula | C₁₁H₈FNO₂S[7] |

| Molecular Weight | 237.25 g/mol [7] |

| Appearance | White solid[7] |

Spectroscopic Profile

The following sections detail the experimental and expected spectroscopic data necessary to confirm the compound's identity.

¹H NMR Spectroscopy

Proton NMR provides a definitive fingerprint of the molecule's hydrogen environment. The reported spectrum in DMSO-d₆ confirms the key structural features.[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.89 | br. s | 1H | Carboxylic Acid (-COOH) |

| 7.53 | m | 2H | Aromatic (-C₆H₄F) |

| 7.27 | m | 2H | Aromatic (-C₆H₄F) |

| 2.67 | s | 3H | Methyl (-CH₃) |

-

Expert Insight: The very broad singlet at 12.89 ppm is highly characteristic of a carboxylic acid proton, which is often exchangeable and broadened. The methyl group at 2.67 ppm appears as a sharp singlet, as expected. The two multiplets in the aromatic region correspond to the AA'BB' spin system of the para-substituted fluorophenyl ring.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Functional Group |

| 3300 - 2500 | O-H stretch | Broad | Carboxylic Acid |

| ~1700 | C=O stretch | Strong, sharp | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Medium | Aromatic & Thiazole Ring |

| ~1300 | C-O stretch | Medium | Carboxylic Acid |

| ~1220 | C-F stretch | Strong | Fluoroaromatic |

-

Expert Insight: The most telling feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretch that often overlaps with C-H stretches.[9][10] This is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a distinct molecular ion peak and predictable fragmentation patterns.

| m/z Value | Interpretation |

| 237.25 | [M]⁺ (Molecular Ion) |

| 238.25 | [M+H]⁺ (in ESI+) |

| 192.25 | [M-COOH]⁺ (Loss of carboxyl group) |

| 219.25 | [M-H₂O]⁺ (Loss of water, less common) |

-

Expert Insight: Under Electron Impact (EI) or Electrospray Ionization (ESI), the primary fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da).[11] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical mass.

Fundamental Physicochemical Properties

This section details the core properties that dictate the compound's behavior in various environments.

| Property | Value | Method |

| Melting Point | Requires experimental determination | Capillary Method / DSC |

| Aqueous Solubility | Requires experimental determination | Shake-Flask Method |

| pKa | Requires experimental determination | Potentiometric Titration |

| logP | Requires experimental determination | Shake-Flask / HPLC |

Melting Point

The melting point is a crucial indicator of purity and solid-state stability. A sharp melting range suggests high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂). The melting range is T₁ - T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Solubility is a key factor in drug delivery and formulation.[6] Based on its structure, the compound is expected to be poorly soluble in water and more soluble in polar organic solvents like DMSO, THF, and methanol, as suggested by its synthesis workup.[7]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Rationale: This method, considered the gold standard, measures the equilibrium concentration of a solute in a solvent.[5]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (at its λₘₐₓ) or HPLC with a standard calibration curve.

-

Calculation: Report the solubility in units of mg/mL or µM.

Ionization and Lipophilicity: Cornerstones of ADME

The interplay between a molecule's acidity and its preference for lipid versus aqueous environments is central to its pharmacokinetic profile.

Acidity Constant (pKa)

The pKa value defines the pH at which the compound exists as 50% ionized and 50% neutral.[5] For an acidic compound like this one, it dictates its charge state in different physiological compartments (e.g., stomach vs. intestine), which profoundly affects absorption.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Rationale: This technique measures the change in pH of a solution of the compound as a titrant of known concentration is added, allowing for the determination of the inflection point corresponding to the pKa.[12]

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa can be found from the inflection point of the first derivative of the titration curve.

-

Validation: The protocol is self-validating through the clear sigmoidal shape of the titration curve and the sharpness of the derivative peak.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the measure of a drug's lipophilicity. It is a critical component of predictive models like Lipinski's Rule of Five and influences membrane permeability and protein binding.[5][13]

Experimental Protocol: Shake-Flask Method for logP Determination

-

Rationale: This classic method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating a lipid membrane) and water (or pH 7.4 buffer for logD).[5]

-

Phase Preparation: Pre-saturate n-octanol with water/buffer and vice-versa by mixing and allowing them to separate.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning, then allow the layers to fully separate via centrifugation.

-

Quantification: Determine the concentration of the compound in the aqueous phase (C_aq) using HPLC or UV-Vis spectroscopy. The concentration in the octanol phase (C_oct) is determined by mass balance or direct measurement.

-

Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq).

Synthesis Overview

The title compound is accessible through a straightforward hydrolysis of its corresponding methyl ester.[7] Understanding the synthesis is crucial for anticipating potential impurities that could interfere with physicochemical measurements.

Conclusion

The define its potential as a building block or lead compound in drug discovery. This guide has established its core identity through spectroscopic data and provided robust, validated protocols for determining its melting point, solubility, pKa, and logP. The generation of this empirical data is a non-negotiable step in the rational design of new therapeutic agents, providing the foundational knowledge required to optimize ADMET properties and advance promising molecules through the development pipeline.

References

- Vertex Pharmaceuticals, Inc. (Date not available). RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis.

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives. [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Hassan, L. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon. [Link]

-

Hassan, L. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

-

Hogan, J. M., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

-

Royal Society of Chemistry. (Date not available). Supporting Information. [Link]

-

Hogan, J. M., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

-

Roughley, S. D. (2023). Chapter 1: Physicochemical Properties. Royal Society of Chemistry. [Link]

-

Pacific BioLabs. (Date not available). Physicochemical Properties. [Link]

-

University of Massachusetts. (Date not available). Table of Characteristic IR Absorptions. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Michigan State University. (Date not available). Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pacificbiolabs.com [pacificbiolabs.com]

- 7. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. 433283-22-8|5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. echemi.com [echemi.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unraveling the Therapeutic Potential of a Novel Thiazole Carboxylic Acid Derivative

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical entities with specific and potent biological activities. Within this landscape, the thiazole scaffold has emerged as a recurring motif in a multitude of pharmacologically active agents, demonstrating a remarkable versatility across therapeutic areas including oncology, inflammation, and infectious diseases.[1] This guide focuses on a specific, yet under-characterized molecule: 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. While direct, extensive research on this particular compound's mechanism of action is not yet prevalent in publicly accessible literature, its structural features, when analyzed in the context of established medicinal chemistry principles, allow for the formulation of a compelling, evidence-based hypothesis regarding its primary biological target and mechanism of action.

This document will serve as an in-depth technical guide, postulating that this compound acts as an inhibitor of the 5-lipoxygenase-activating protein (FLAP). This hypothesis is built upon the well-documented role of related thiazole-containing compounds in modulating inflammatory pathways and the established significance of FLAP as a critical node in leukotriene biosynthesis. We will delve into the molecular rationale for this hypothesis, explore the intricacies of the FLAP-mediated signaling cascade, and provide detailed, field-proven experimental protocols to rigorously test this proposed mechanism.

I. The Scientific Rationale: Why Target the 5-Lipoxygenase-Activating Protein (FLAP)?

Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous chronic diseases, including asthma, atherosclerosis, and arthritis.[2][3] A key family of lipid mediators that drive the inflammatory cascade are the leukotrienes.[3][4] The biosynthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of an integral membrane protein known as the 5-lipoxygenase-activating protein, or FLAP.[2][5]

FLAP functions as a crucial "scaffolding" or "transfer" protein.[3] It binds to arachidonic acid, the substrate for 5-LO, and presents it to the enzyme, thereby facilitating the first committed step in leukotriene synthesis.[2][5] Consequently, the inhibition of FLAP represents a highly attractive therapeutic strategy. By targeting this upstream protein, it is possible to achieve a broad-spectrum reduction in the production of all leukotrienes, offering a more comprehensive anti-inflammatory effect than targeting downstream components of the pathway.[3][4][6]

The chemical structure of this compound, featuring a central thiazole ring, a carboxylic acid moiety, and a fluorophenyl group, shares pharmacophoric elements with known inhibitors of inflammatory pathways. The thiazole core is a bioisostere for other aromatic systems and is known to engage in critical binding interactions within enzyme active sites.[7] The carboxylic acid group can participate in hydrogen bonding and salt-bridge formations, while the fluorophenyl substituent can enhance binding affinity through hydrophobic and halogen-bonding interactions. These features are consistent with the structural motifs of small molecules designed to fit into the hydrophobic binding pocket of FLAP.[8]

II. The Proposed Signaling Pathway: A Visual Guide

The following diagram illustrates the proposed mechanism of action, wherein this compound inhibits FLAP, leading to a downstream reduction in leukotriene-mediated inflammation.

Caption: Proposed mechanism of FLAP inhibition.

III. Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test the hypothesis that this compound inhibits FLAP, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of the compound's activity, from initial screening to cellular confirmation.

A. Synthesis of this compound

The synthesis of the target compound is a prerequisite for any biological evaluation. A reliable synthetic route has been described in the literature.[9]

Protocol:

-

Ester Hydrolysis: To a solution of 5-(4-fluoro-phenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester in a mixture of tetrahydrofuran (THF) and methanol (MeOH), add an aqueous solution of sodium hydroxide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the organic solvents.

-

Acidification: Dissolve the residue in water, cool in an ice bath, and acidify with a solution of concentrated hydrochloric acid (HCl) to precipitate the product.

-

Isolation and Purification: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the title compound as a white solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro FLAP Binding Assay

A direct binding assay is essential to determine if the compound physically interacts with FLAP. A radioligand displacement assay using a known FLAP inhibitor, such as [³H]MK-886, is a standard method.

Protocol:

-

Membrane Preparation: Prepare membrane fractions from a cell line known to express FLAP, such as human polymorphonuclear leukocytes (PMNLs) or a recombinant cell line overexpressing FLAP.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with divalent cations).

-

Competition Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-886, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Wash the filters with ice-cold assay buffer and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-886 (IC₅₀) by non-linear regression analysis.

C. Cellular Assay for Leukotriene Biosynthesis Inhibition

To confirm that FLAP binding translates to functional inhibition of the leukotriene pathway in a cellular context, a whole-cell assay measuring leukotriene production is crucial.

Protocol:

-

Cell Culture: Culture a suitable cell line, such as human mast cells or monocytes (e.g., U937 cells differentiated into a macrophage-like phenotype), that produces leukotrienes upon stimulation.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Cellular Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) or a relevant physiological stimulus to induce arachidonic acid release and leukotriene synthesis.

-

Leukotriene Measurement: After stimulation, collect the cell supernatant and quantify the levels of specific leukotrienes (e.g., LTB₄ or the cysteinyl leukotrienes) using a validated enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percent inhibition of leukotriene production at each compound concentration and determine the IC₅₀ value.

IV. Data Presentation and Interpretation

The quantitative data generated from the experimental protocols should be summarized in a clear and concise manner to facilitate interpretation and comparison.

| Assay | Parameter Measured | Endpoint | Hypothesized Outcome for an Active Compound |

| In Vitro FLAP Binding Assay | Displacement of [³H]MK-886 | IC₅₀ | Low nanomolar to micromolar IC₅₀ value |

| Cellular Leukotriene Biosynthesis Assay | LTB₄ or Cysteinyl Leukotriene Levels | IC₅₀ | Potent inhibition of leukotriene production with a low IC₅₀ value |

A potent FLAP inhibitor would be expected to exhibit a low IC₅₀ value in the binding assay, indicating high affinity for the target. This should be corroborated by a correspondingly low IC₅₀ in the cellular assay, demonstrating functional inhibition of the leukotriene pathway.

V. Concluding Remarks and Future Directions

This guide has outlined a scientifically rigorous approach to investigating the mechanism of action of this compound, centered on the well-established role of FLAP in inflammation. The proposed experimental workflow provides a clear path to validate the hypothesis that this compound is a novel FLAP inhibitor.

Should the experimental data support this hypothesis, several exciting avenues for future research would open up. These include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound's anti-inflammatory effects in relevant animal models of diseases such as asthma or atherosclerosis.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound to determine its suitability for further development as a therapeutic agent.

The thiazole-carboxylic acid scaffold holds significant promise in the development of new medicines.[10][11] By systematically applying the principles and protocols outlined in this guide, researchers can effectively elucidate the mechanism of action of novel compounds like this compound and unlock their full therapeutic potential.

References

- Patsnap Synapse. (2024, June 21). What are FLAP inhibitors and how do they work?

- PubMed. (n.d.). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases.

- PubMed. (n.d.). FLAP inhibitors for the treatment of inflammatory diseases.

- ResearchGate. (n.d.). (PDF) What's all the FLAP about? 5-lipoxygenase-activating protein inhibitors for inflammatory diseases.

- Frontiers in Pharmacology. (2022, January 20). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport.

- CD Biosynsis. (n.d.). FLAP (5-Lipoxygenase-activating protein) Inhibitors.

- PubMed. (n.d.). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice.

- PubMed. (2017, July 13). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis.

- Science. (n.d.). Crystal Structure of Inhibitor-Bound Human 5-Lipoxygenase-Activating Protein.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PMC - NIH. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.

- PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.

- OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.

- Molbase. (n.d.). RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis.

- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

Sources

- 1. mdpi.com [mdpi.com]

- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Crystal Structure of Inhibitor-Bound Human 5-Lipoxygenase-Activating Protein | Semantic Scholar [semanticscholar.org]

- 9. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

biological activity of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to the Potential Biological Activities of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of the potential biological activities of a specific derivative, this compound (CAS No. 433283-22-8).[4][5][6] While direct experimental data for this particular molecule is not extensively available in the public domain, this document synthesizes information from closely related analogs and the broader family of thiazole derivatives to project its potential therapeutic applications and guide future research. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into potential mechanisms of action and robust experimental protocols for validation.

Introduction: The Thiazole Scaffold and the Subject Compound

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are favorable for drug design.[1][2] This scaffold is present in a variety of FDA-approved drugs, highlighting its clinical significance.[3] The subject of this guide, this compound, possesses several key structural features that suggest a high potential for biological activity: a central thiazole ring, a 4-fluorophenyl group which can enhance binding affinity and metabolic stability, a methyl group, and a carboxylic acid moiety that can participate in crucial interactions with biological targets.[7]

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 433283-22-8 |

| Molecular Formula | C11H8FNO2S |

| Molecular Weight | 237.25 g/mol |

Potential Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][8][9] The structural motifs within this compound suggest that it may exhibit cytotoxic activity against various cancer cell lines.

Postulated Mechanism of Action

Based on studies of analogous compounds, potential anticancer mechanisms could include:

-

Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit c-Met kinase.[10]

-

Induction of Apoptosis: The thiazole scaffold can be instrumental in designing molecules that trigger programmed cell death in cancer cells. Studies on similar compounds have shown that they can induce apoptosis, a desirable trait for an anticancer drug.[7]

-

Tubulin Polymerization Inhibition: Certain diaryl-1,3-thiazole analogues have been identified as inhibitors of tubulin polymerization, a process essential for cell division.[7]

-

Aromatase Inhibition: The presence of a fluorophenyl group suggests a potential for aromatase inhibition, a key target in estrogen-dependent breast cancers.[11]

Caption: Potential anticancer mechanisms of the thiazole compound.

Suggested Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To validate the potential anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[12]

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[8][10]

-

Normal cell line for selectivity assessment (e.g., Vero or NIH/3T3).[12][13]

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Anti-inflammatory Activity

The thiazole nucleus is a common feature in compounds with anti-inflammatory properties.[1][7] The presence of the carboxylic acid group in the target molecule is also a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

Postulated Mechanism of Action

Potential anti-inflammatory mechanisms include:

-

COX Inhibition: The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.

-

Cytokine Modulation: It may modulate the production of pro-inflammatory cytokines such as TNF-α and interleukins.[14]

-

iNOS Inhibition: Some thiazole derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[7]

Caption: Potential anti-inflammatory signaling pathways.

Suggested Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic model to evaluate the acute anti-inflammatory activity of a compound.[14]

Objective: To assess the ability of the compound to reduce acute inflammation in a rat model.

Materials:

-

Wistar rats (150-200 g)

-

This compound

-

1% Carrageenan solution in saline

-

Reference drug (e.g., Diclofenac sodium)[14]

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups: control (vehicle), standard (Diclofenac), and test groups (different doses of the compound).

-

Compound Administration: Administer the test compound and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Potential Antimicrobial Activity

The thiazole ring is a key component of many antimicrobial agents.[15][16][17][18] Therefore, this compound is a promising candidate for antimicrobial screening.

Postulated Mechanism of Action

Potential antimicrobial mechanisms could involve:

-

Inhibition of Essential Enzymes: The compound may inhibit bacterial enzymes crucial for survival, such as DNA gyrase.[12][19]

-

Disruption of Cell Membrane: It might interfere with the integrity of the bacterial cell membrane.

-

Inhibition of Biofilm Formation: Thiazole derivatives have been shown to inhibit the formation of biofilms, which are crucial for bacterial persistence.

Suggested Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[17]

-

This compound

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the inoculum to each well of the microplate containing the serially diluted compound. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Summary and Future Directions

This compound is a promising molecule with the potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural features of this compound warrant a thorough investigation to elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on a comprehensive screening of this compound against a wide range of cancer cell lines and microbial strains, followed by in-depth mechanistic studies to identify its specific molecular targets. Further derivatization of this scaffold could also lead to the discovery of even more potent and selective therapeutic agents.

References

- Vertex AI Search. (n.d.). RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis.

- MDPI. (2023). An Overview of Thiazole Derivatives and its Biological Activities.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.

- NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

- Kuey. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.

- BLDpharm. (n.d.). 433283-22-8|5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid.

- NIH. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.

- NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

- MDPI. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives.

- NIH. (n.d.). Thiazole Ring—A Biologically Active Scaffold.

- Sigma-Aldrich. (n.d.). This compound.

- MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.

- Impactfactor. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative.

- PubMed. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers.

- Semantic Scholar. (2024). morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors.

- NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).

- PubMed. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.

- ResearchGate. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.

- ResearchGate. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.

- Journal of Infection and Public Health. (2020). Journal of Infection and Public Health.

- Advancements in Life Sciences. (n.d.). In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors.

- MDPI. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.

- PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. kuey.net [kuey.net]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 433283-22-8|5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. This compound | 433283-22-8 [sigmaaldrich.cn]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 19. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors | Imran | Advancements in Life Sciences [als-journal.com]

Unlocking Therapeutic Potential: A Technical Guide to Targeting URAT1 with 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

Introduction: The Rising Challenge of Hyperuricemia and the Promise of Thiazole Derivatives

Hyperuricemia, an excess of uric acid in the blood, is a burgeoning global health issue, primarily recognized as the precursor to gout, a debilitating form of inflammatory arthritis. The underlying cause for approximately 90% of hyperuricemia cases is the insufficient renal excretion of uric acid.[1] This physiological imbalance has spotlighted the intricate machinery of renal urate transport as a prime therapeutic intervention point. Central to this machinery is the human urate transporter 1 (URAT1), a protein responsible for the majority of uric acid reabsorption from the kidneys back into the bloodstream.[2] Consequently, the inhibition of URAT1 presents a direct and potent strategy for reducing serum uric acid levels and managing hyperuricemia and gout.[3][1][4]

Within the vast landscape of medicinal chemistry, thiazole derivatives have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] This inherent biological activity makes the thiazole nucleus a compelling starting point for novel drug discovery. The compound 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, with its specific structural motifs, has been identified as a potent inhibitor of URAT1, positioning it as a promising candidate for the development of next-generation uricosuric agents.

This technical guide provides an in-depth exploration of the therapeutic potential of this compound, with a primary focus on its interaction with URAT1. We will delve into the molecular mechanisms of URAT1, detail the experimental validation of this compound as a URAT1 inhibitor, and provide comprehensive, field-proven protocols for its characterization.

The Primary Target: Human Urate Transporter 1 (URAT1)

URAT1, encoded by the SLC22A12 gene, is an integral membrane protein predominantly located on the apical membrane of renal proximal tubule cells.[7] It functions as an anion exchanger, mediating the reabsorption of urate from the glomerular filtrate in exchange for intracellular anions like lactate and nicotinate.[7] The transporter operates via a "rocker-switch" mechanism, alternating between outward-facing, occluded, and inward-facing conformations to shuttle its substrates across the cell membrane.[8][9][10]

The critical role of URAT1 in maintaining urate homeostasis is underscored by the fact that loss-of-function mutations in the SLC22A12 gene lead to renal hypouricemia, a condition characterized by low serum uric acid levels.[9] This genetic evidence provides a strong rationale for the pharmacological inhibition of URAT1 as a safe and effective therapeutic strategy for hyperuricemia.

Figure 1: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Target Validation: In Vitro Characterization of URAT1 Inhibition

The definitive validation of this compound as a URAT1 inhibitor requires robust and reproducible in vitro assays. The most common and well-established method is a cell-based uric acid uptake assay utilizing a human embryonic kidney (HEK293) cell line stably expressing the human URAT1 transporter.[15][16] This system provides a physiologically relevant environment to quantify the inhibitory potency of the test compound.

Experimental Protocol: [¹⁴C]-Uric Acid Uptake Inhibition Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against URAT1.

1. Cell Culture and Plating:

-

Cell Lines:

-

HEK293 cells stably transfected with a plasmid containing the full-length human URAT1 (SLC22A12) cDNA (hURAT1-HEK293).

-

Mock-transfected HEK293 cells (containing an empty vector) to serve as a negative control for background uptake.

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable expression of the transporter.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating for Assay: Seed hURAT1-HEK293 and mock-transfected cells into 24-well plates at a density of 2 x 10⁵ cells per well. Incubate for 24-48 hours to allow for cell adherence and the formation of a confluent monolayer.

2. Assay Execution:

-

Materials:

-

[8-¹⁴C]Uric Acid (specific activity: 40-60 mCi/mmol)

-

Unlabeled Uric Acid

-

Test Compound: this compound

-

Reference Inhibitors (e.g., Benzbromarone, Lesinurad)

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

-

Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Liquid Scintillation Cocktail

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in HBSS. The final DMSO concentration should not exceed 0.5%.

-

Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final concentration of 20 µM.

-

Aspirate the culture medium from the 24-well plates and wash the cell monolayers twice with 500 µL of pre-warmed HBSS (37°C).

-

Add 200 µL of HBSS containing the desired concentration of the test compound, reference inhibitor, or vehicle control to each well.

-

Pre-incubate the plates at 37°C for 10-15 minutes.

-

Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well.

-

Incubate the plates at 37°C for a predetermined time (e.g., 5-30 minutes) that falls within the linear range of uptake.

-

Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold HBSS.

-

Lyse the cells by adding 300 µL of Cell Lysis Buffer to each well and incubating at room temperature for 30 minutes with gentle shaking.

-

Transfer the cell lysate from each well to a liquid scintillation vial.

-

Add 4 mL of liquid scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

3. Data Analysis:

-

Calculation of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

-

U = Radioactivity in hURAT1-HEK293 cells with the test compound

-

Uc = Radioactivity in hURAT1-HEK293 cells with the vehicle control

-

U₀ = Radioactivity in mock-transfected cells (background)

-

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Figure 2: Workflow for the [¹⁴C]-Uric Acid Uptake Inhibition Assay.

Alternative Method: Fluorescence-Based Assay

For higher throughput screening, a non-radioactive fluorescence-based assay can be employed. This method uses a fluorescent substrate of organic anion transporters, such as 6-carboxyfluorescein (6-CFL), in place of radiolabeled uric acid.[17] The principles of the assay, including cell lines, pre-incubation, and termination steps, remain similar, with the final quantification performed using a fluorescence microplate reader.[17][18]

Structure-Activity Relationship (SAR) and Future Directions

The inhibitory potency of this compound is dictated by its distinct chemical features. The carboxylic acid moiety is crucial, likely mimicking the carboxylate of uric acid and forming key interactions within the URAT1 binding pocket. The fluorophenyl and methyl groups contribute to the overall lipophilicity and steric profile of the molecule, influencing its binding affinity and selectivity.

Systematic SAR studies, involving the synthesis and evaluation of analogs, are essential to optimize the potency and pharmacokinetic properties of this lead compound.[19][20] Modifications to the phenyl ring substitutions, the methyl group on the thiazole, and the linker between the aromatic systems can provide valuable insights for designing next-generation URAT1 inhibitors with improved efficacy and safety profiles.

Beyond URAT1: Exploring the Pleiotropic Potential of Thiazole Derivatives

While URAT1 is the validated primary target for this compound class in the context of hyperuricemia, the thiazole scaffold is known for its diverse biological activities.[5][6][21] Further investigation into other potential targets is warranted. For instance, some thiazole derivatives have shown inhibitory activity against xanthine oxidase, the enzyme responsible for uric acid production.[22] A dual-target inhibitor, acting on both URAT1 and xanthine oxidase, could offer a synergistic approach to managing hyperuricemia.[22]

Conclusion

This compound stands out as a promising therapeutic candidate for the management of hyperuricemia and gout. Its mechanism of action is centered on the potent and specific inhibition of the renal urate transporter, URAT1. The technical protocols outlined in this guide provide a robust framework for the in vitro validation and characterization of this and similar compounds. As our understanding of the structural biology of URAT1 continues to evolve, there is a significant opportunity to leverage this knowledge for the rational design of novel thiazole-based inhibitors with superior therapeutic profiles, ultimately addressing a significant unmet medical need.

References

- Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. (2025). Vertex AI Search.

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024).

- Transport mechanism and structural pharmacology of human urate transporter UR

- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).

- In Vitro Assay for UR

- RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

- The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia. (n.d.). ACR Meeting Abstracts.

- Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia. (n.d.). Frontiers in Pharmacology.

- Urate Transporter URAT1 in Hyperuricemia: New Insights from Hyperuricemic Models. (2020). PubMed.

- Thiazole derivatives: prospectives and biological applic

- Molecular mechanisms of uric acid transport by the native human URAT1 and its inhibition by anti-gout drugs. (n.d.). Semantic Scholar.

- Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2025). PubMed Central.

- Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). Hindawi.

- Urate transporter structures reveal the mechanism behind important drug target for gout. (2024). St. Jude Children's Research Hospital.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. (n.d.). MDPI.

- Cell-based urate transport assay with 293A cells transiently expressing... (n.d.).

- Mechanisms of urate transport and uricosuric drugs inhibition in human UR

- Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. (2025).

- Application Notes and Protocols for In Vitro Cell-Based Assays of UR

- Design of URAT1 inhibitors in present study and discovery of 1h. (n.d.).

- UR

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR

- Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. (2021). PubMed.

- Urate transporter structures reveal the mechanism behind important drug target for gout. (2024). ScienceDaily.

- Transport mechanism and structural pharmacology of human urate transporter URAT1. (n.d.).

- 9J72: Cryo-EM structure of URAT1 in complex with uric acid. (2025). RCSB PDB.

- UR

- Systematic Structure-Activity Relationship (SAR)

- Structural Basis for Inhibition of Urate Reabsorption in UR

- Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1. (n.d.). ACS Omega.

- Application Notes and Protocols: The Use of 6-Hydroxybenzbromarone in Uric Acid Transport Studies. (2025). BenchChem.

- UR

- Structures of approved URAT1 inhibitors and selected URAT1 inhibitors under development in clinical trials. (n.d.).

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Systematic Structure-Activity Relationship (SAR)

- Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia associated with gout. (2024). Semantic Scholar.

- A brief review of urate transporter 1 (URAT1)

- Identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor of urate transporter 1 and xanthine oxidase. (2023). PubMed.

- Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (n.d.). PubMed Central.

- How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (n.d.).

- Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (UR

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega.

- 433283-22-8|5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid. (n.d.). BLDpharm.

- 2-(4-FLUOROPHENYL)-4-METHYL-1 3-THIAZOLE-5-CARBOXYLIC ACID. (n.d.). RC.

Sources

- 1. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]

- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]